Trifluoromethyloxazole
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMOLOVIIGARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Enamines Using Hypervalent Iodine Reagents
A widely adopted strategy involves the oxidative cyclization of β-enamine esters using hypervalent iodine compounds. The method reported in CN102241641B employs bis(trifluoroacetoxy)iodobenzene (BTI) as an oxidizing agent in anhydrous dichloromethane or 1,2-dichloroethane . For example, methyl 3-amino-3-phenylacrylate undergoes cyclization at 40–50°C to yield 2-trifluoromethyl-4-phenyl-5-methoxycarbonyloxazole with a 73% yield . Key advantages include:
-
Regioselectivity : The reaction exclusively forms the 2-trifluoromethyl isomer.
-
Broad Substrate Tolerance : Aryl and heteroaryl substituents at the 4-position are compatible, including bromophenyl and methoxyphenyl derivatives .
-
Scalability : Demonstrated up to 10 mmol scale with consistent yields (58–73%) .
Table 1: Representative Examples of Oxidative Cyclization
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl 3-amino-3-phenylacrylate | 2-Trifluoromethyl-4-phenyloxazole | 73 | BTI, DCM, 40°C, 1 h |
| 3-Amino-3-(p-bromophenyl)acrylate | 4-(p-Bromophenyl)-2-trifluoromethyloxazole | 58 | BTI, DCE, 50°C, 1.5 h |
Mechanistic studies suggest that BTI facilitates the formation of a nitrenium intermediate, which undergoes cyclization to form the oxazole ring .
Copper-Catalyzed Trifluoromethylation of Oxime Acetates
Copper-mediated reactions using the Langlois reagent (CFSONa) enable direct trifluoromethylation. As detailed in RSC Supplement (2017) , oxime acetates react with CFSONa in acetonitrile under catalytic CuF and acetic anhydride . For instance, 5-(4-chlorophenyl)-2-(trifluoromethyl)oxazole is synthesized in 35% yield via this method . Key features include:
-
Functional Group Compatibility : Electron-withdrawing (e.g., Cl, Br) and donating (e.g., OMe) groups are tolerated on aromatic substrates .
-
Limitations : Moderate yields (35–57%) due to competing side reactions, necessitating chromatographic purification .
Mechanistic Pathway :
-
In situ generation of CF radicals via Cu(II)-mediated oxidation.
-
Radical addition to the oxime acetate, followed by cyclization and elimination of acetic acid .
Tellurium-Mediated Cyclization with Trifluoroacetic Anhydride
A novel approach leverages elemental tellurium and trifluoroacetic anhydride (TFAA) to convert ketoxime acetates into 2-trifluoromethyloxazoles . For example, acetophenone oxime acetate reacts with TFAA at 120°C to afford 4-phenyl-2-(trifluoromethyl)oxazole in 95% yield . Advantages of this method:
-
High Efficiency : Yields exceed 90% for aryl-substituted derivatives.
-
Solvent Flexibility : Toluene or dichloroethane solvents are effective.
-
Scalability : Demonstrated at 10 mmol scale with 71% yield .
Table 2: Tellurium-Mediated Synthesis Optimization
| Additive | Temperature (°C) | Yield (%) |
|---|---|---|
| I | 120 | 95 |
| None | 120 | 32 |
Iodine acts as a co-catalyst, enhancing the electrophilicity of the intermediate acylated species .
Rhodium-Catalyzed Cycloaddition of Diazo Compounds
Rhodium(II) catalysts enable the synthesis of trisubstituted oxazoles via cycloaddition of diazomalonates with nitriles . For instance, ethyl formyldiazomalonate reacts with benzonitrile under Rh(OAc) catalysis to yield 2,4-diaryl-5-trifluoromethyloxazoles . Key aspects:
-
Regiocontrol : The position of the trifluoromethyl group is dictated by the nitrile substituent.
-
Substrate Limitations : Aliphatic nitriles exhibit lower reactivity compared to aromatic counterparts .
Oxidative Cyclization of α-Trifluoroacetyl Ketones
Copper(II)/TBHP/I-mediated tandem reactions convert α-trifluoroacetyl ketones and aryl methanamines into 5-trifluoromethyloxazoles . This one-pot method operates under mild conditions (25–50°C) and avoids pre-functionalized substrates. For example, α-trifluoroacetophenone reacts with benzylamine to form 2,4-diphenyl-5-trifluoromethyloxazole in 65% yield .
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Oxidative Cyclization (BTI) | 58–73 | High | High |
| Cu-Catalyzed (CFSONa) | 35–57 | Moderate | Moderate |
| Tellurium-Mediated | 71–95 | High | High |
| Rh-Catalyzed Cycloaddition | 60–82 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like potassium fluoride and tetrabutylphosphonium hydrogendifluoride are employed.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Trifluoromethyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyloxazole involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Efficiency : Cycloaddition for this compound derivatives () achieves moderate yields (60–75%), but scalability remains challenging compared to sulfamethoxazole’s optimized industrial synthesis .
- Toxicity: Limited data exist for this compound, though suggests high LD₃ values (>5,000 mg/kg) for related fluorinated compounds, indicating low acute toxicity .
- Regulatory Hurdles : Fluorinated compounds often face stringent environmental regulations (e.g., REACH), complicating commercialization .
Biological Activity
Trifluoromethyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials. The following sections present a synthesis of research findings, case studies, and relevant data tables.
1. Anticancer Activity
Recent studies have highlighted the promising anticancer properties of this compound derivatives. A notable investigation involved the synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles and their evaluation against various cancer cell lines, including MCF-7 (breast cancer), 4T1, and PC-3 (prostate cancer) cells.
Key Findings:
- Compound 2g exhibited an IC50 value of 3.09 μM against MCF-7 cells, demonstrating superior activity compared to non-trifluoromethylated analogues (IC50 = 19.72 μM ) .
- Mechanistic studies indicated that compound 2g induced apoptosis and affected cell cycle regulation, notably inhibiting the S-phase and promoting G2/M-phase progression .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2g | MCF-7 | 3.09 | Apoptosis induction |
| 14 | MCF-7 | 19.72 | Tumor growth inhibition |
| 2g | 4T1 | TBD | TBD |
| 2g | PC-3 | TBD | TBD |
2. Anti-inflammatory Effects
This compound derivatives have also shown potential in anti-inflammatory applications. A study evaluated the effects of a specific derivative on lung cells, demonstrating the ability to inhibit aquaporin-4 (AQP4) and reduce inflammatory cytokines.
Key Findings:
- The compound effectively reduced the expression of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Hemolytic Activity and Blood Compatibility
The hemolytic activity of this compound derivatives was assessed to evaluate their safety for blood compatibility. A specific derivative was tested at various concentrations, showing minimal hemolysis.
Key Findings:
- At an IC50 concentration of 60 μM , the hemolytic activity was only 1.5% , indicating good blood compatibility .
4. Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of oxazole derivatives. SAR studies have demonstrated that modifications at specific positions on the oxazole ring can lead to improved anticancer activity.
Table 2: Structure-Activity Relationship Insights
| Position Modified | Substituent | Activity Change |
|---|---|---|
| 3rd | Thienyl | Increased activity |
| 5th | Thienyl | Most significant increase |
Q & A
Q. What are the common synthetic routes for Trifluoromethyloxazole derivatives, and what are their key mechanistic steps?
this compound synthesis typically involves cycloaddition reactions, such as [3+2] cycloadditions between nitrile oxides and alkynes or alkenes. Key methods include:
- Intermolecular cycloadditions using trifluoromethyl-substituted nitrile oxides and dipolarophiles, which favor regioselectivity under thermal or catalytic conditions .
- Intramolecular cycloadditions for constructing fused oxazole systems, often requiring precise control of reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) . Mechanistic steps involve dipole formation, transition-state stabilization by electron-withdrawing groups (e.g., CF₃), and steric effects influencing regioselectivity.
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Intermolecular [3+2] | Cu catalysis, 60°C | 70–85 | High (C5-CF₃) | |
| Intramolecular cyclization | Thermal, DMF, 80°C | 65–75 | Moderate |
Q. How do researchers characterize this compound compounds using spectroscopic methods?
Standard characterization includes:
- NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming CF₃ group integration and chemical environment (δ ≈ -60 to -70 ppm) .
- X-ray Crystallography : Resolves regioselectivity ambiguities by mapping bond lengths and angles (e.g., C–O vs. C–N distances in oxazole rings) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, particularly for novel derivatives .
Advanced Research Questions
Q. How can discrepancies in regioselectivity outcomes of this compound cycloadditions be systematically analyzed?
Contradictions in regioselectivity (e.g., C4 vs. C5 substitution) arise from competing electronic and steric factors. To resolve these:
- Computational Modeling : Density Functional Theory (DFT) calculations compare transition-state energies for competing pathways .
- Control Experiments : Varying substituents (e.g., replacing CF₃ with CH₃) isolates electronic effects from steric contributions .
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature data and identify trends in solvent/catalyst effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
